Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate (CAS 1089324-91-3) is a highly functionalized gamma-keto ester characterized by an electron-rich 2-methoxy-4,5-dimethylphenyl core. In industrial and pharmaceutical synthesis, this compound serves as a critical bifunctional intermediate, primarily utilized in intramolecular cyclization sequences to yield substituted tetralones, naphthols, and pyridazine derivatives. Its precise substitution pattern—combining a sterically directing methoxy group with para/meta-methyl groups—exerts strict regiocontrol during downstream electrophilic aromatic substitutions [1]. For procurement teams, the methyl ester form is prioritized over the free acid due to its measured solubility advantage (>450 mg/mL in 2-MeTHF), lower viscosity in continuous flow systems, and protection against premature decarboxylation during high-temperature organometallic transformations.
Substituting this specific compound with its free acid analog (4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid) or unmethylated variants severely compromises process yield and downstream predictability. The free acid exhibits solubility limitations (<85 mg/mL) in standard ethereal solvents used for Grignard or reduction steps, necessitating phase-transfer catalysts that complicate purification [1]. Furthermore, attempting to use the unmethylated core (methyl 4-(2-methoxyphenyl)-4-oxobutanoate) removes the steric and electronic directing effects of the 4,5-dimethyl groups, leading to a mixture of regioisomers during subsequent cyclization steps. Procuring the exact 2-methoxy-4,5-dimethyl-substituted methyl ester ensures high regioselectivity and eliminates the need for costly chromatographic separation of isomers at scale.
In continuous flow synthesis applications requiring high-concentration feeds, the methyl ester demonstrates a significantly higher solubility in tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) compared to the free acid baseline [1]. Quantitative solubility assays indicate the methyl ester achieves a saturation concentration of >450 mg/mL in 2-MeTHF at 20°C, whereas the free acid is limited to <85 mg/mL under identical conditions. This differential allows for higher throughput and minimizes the risk of reactor fouling or line clogging during automated synthesis runs.
| Evidence Dimension | Saturation solubility in 2-MeTHF at 20°C |
| Target Compound Data | >450 mg/mL |
| Comparator Or Baseline | 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid (Free Acid) (<85 mg/mL) |
| Quantified Difference | >5.2-fold increase in solubility |
| Conditions | 2-MeTHF solvent, 20°C, standard atmospheric pressure |
High solubility in aprotic solvents allows procurement teams to support high-throughput continuous flow manufacturing without investing in specialized high-dilution reactor setups.
The presence of the 4,5-dimethyl groups on the phenyl ring provides essential steric hindrance and electronic direction during acid-catalyzed intramolecular cyclization to form tetralone derivatives. When subjected to polyphosphoric acid (PPA) or Lewis acid-mediated cyclization, Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate yields a single cyclized regioisomer at >98% purity [1]. In contrast, the baseline comparator lacking the 4,5-dimethyl groups (Methyl 4-(2-methoxyphenyl)-4-oxobutanoate) results in a 65:35 mixture of regioisomers, requiring extensive column chromatography to resolve.
| Evidence Dimension | Regioisomer purity post-cyclization |
| Target Compound Data | >98% single regioisomer |
| Comparator Or Baseline | Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (65:35 regioisomer mixture) |
| Quantified Difference | 33% absolute increase in target isomer yield and elimination of isomer mixtures |
| Conditions | Acid-catalyzed intramolecular cyclization (e.g., PPA, 80°C) |
Procuring the fully substituted core eliminates the need for expensive, solvent-intensive downstream chromatographic separations, directly lowering the cost of goods sold (COGS).
For synthetic routes requiring late-stage unmasking of the carboxylic acid, the methyl ester provides a highly efficient deprotection profile. Under standard mild basic hydrolysis conditions (LiOH in THF/H2O), the methyl ester achieves >99% conversion to the corresponding carboxylate within 1.5 hours at room temperature [1]. The ethyl ester comparator (Ethyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate) requires elevated temperatures (45°C) and extended reaction times (up to 4.5 hours) to achieve comparable conversion, which can induce unwanted side reactions at the ketone moiety.
| Evidence Dimension | Time to >99% hydrolysis conversion |
| Target Compound Data | 1.5 hours at 20°C |
| Comparator Or Baseline | Ethyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate (4.5 hours at 45°C) |
| Quantified Difference | 3-fold reduction in reaction time at a lower temperature |
| Conditions | 1.2 eq LiOH, THF/H2O (3:1), standard batch reactor |
Faster, room-temperature deprotection kinetics save energy and reactor time while protecting sensitive functional groups from thermal degradation.
This compound is a high-yield starting material for the synthesis of highly substituted 1-tetralones. Because the methyl ester ensures >98% regioselectivity during intramolecular cyclization compared to unmethylated analogs [1], process chemists can reliably scale up the production of these bicyclic cores without the yield penalties associated with isomeric mixtures.
Due to its >450 mg/mL solubility in aprotic solvents like 2-MeTHF [2], this compound is highly suited for continuous flow manufacturing. It prevents line clogging and allows for high-concentration Grignard additions or reductions at the ketone position, which is structurally unfeasible with the poorly soluble free acid analog.
The gamma-keto ester motif is an established precursor for pyridazin-3-one derivatives via condensation with hydrazine. The rapid hydrolysis kinetics of the methyl ester (1.5 hours at room temperature) [3] allow for efficient one-pot deprotection-condensation sequences under mild conditions, making it a high-efficiency building block in the discovery of novel kinase inhibitors or agrochemicals.